molecular formula C8H9F3N2O3 B2828761 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid CAS No. 2140316-46-5

4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid

Cat. No.: B2828761
CAS No.: 2140316-46-5
M. Wt: 238.166
InChI Key: HWDURQXFRYEVPV-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid is a chemical compound with the molecular formula C6H8N2O.C2HF3O2. It is known for its unique structure, which includes an oxazolo-pyridine core and a trifluoroacetic acid moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.C2HF3O2/c1-2-7-3-5-6(1)9-4-8-5;3-2(4,5)1(6)7/h4,7H,1-3H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDURQXFRYEVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC=N2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140316-46-5
Record name 4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid
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